N-tert-Butylacetamide is an organic compound with the molecular formula C₆H₁₃NO. It features a tert-butyl group attached to an acetamide moiety, making it a member of the amide family. The structure can be represented as follows:
N-tert-Butylacetamide itself is not known to have any specific biological activity. Its primary function in scientific research is as a reactant in organic synthesis.
N-tert-Butylacetamide can be synthesized through several methods:
N-tert-Butylacetamide has several applications in both industrial and research settings:
N-tert-Butylacetamide shares similarities with other compounds in the amide category. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acetamide | C₂H₅NO | Simple primary amide; low molecular weight |
| N,N-Dimethylacetamide | C₅H₁₃N | Contains two methyl groups; used as a solvent |
| N-Ethylacetamide | C₅H₁₁NO | Ethyl group instead of tert-butyl; different solubility characteristics |
N-tert-Butylacetamide is unique due to its bulky tert-butyl group which imparts distinct steric properties compared to simpler amides like acetamide or N,N-dimethylacetamide. This bulkiness may affect its reactivity and solubility profiles, making it particularly useful in specific synthetic applications where steric hindrance is advantageous.
The rotational spectrum of N-tert-butylacetamide has been comprehensively investigated using molecular beam Fourier transform microwave spectroscopy in the frequency range from 2 to 26.5 gigahertz [1]. This compound exhibits a molecular formula of CH₃(C═O)(NH)C(CH₃)₃ and was found to exist as a single conformer with trans configuration and Cs symmetry in the gas phase [1].
The spectroscopic analysis revealed significant hyperfine splitting arising from the nitrogen-14 nuclear quadrupole coupling, which appears in all rotation-torsional transitions [1]. This hyperfine structure provides valuable information about the electronic environment around the nitrogen nucleus and the molecular geometry. The quadrupole coupling parameters (χaa, χbb, and χcc) were successfully determined through detailed analysis using the BELGI-C1-hyperfine program [1].
Torsional splittings up to 4.3 gigahertz were observed in the spectrum due to the internal rotation of the acetyl methyl group CH₃(C═O) [1]. These large splittings indicate significant coupling between the overall molecular rotation and the internal rotation of the methyl group. The barrier height for this internal rotation was determined to be approximately 65 cm⁻¹ [1], which is notably lower than that observed in N-ethylacetamide (73.4 cm⁻¹) [2], suggesting that the bulky tert-butyl group influences the rotational dynamics of the acetyl methyl group.
The experimental data were successfully reproduced using two complementary analysis programs: XIAM and BELGI-C1-hyperfine [1]. The BELGI-C1-hyperfine program, which is an extended version of the BELGI-C1 code that includes the effect of nitrogen-14 quadrupole coupling, provided superior fitting quality with a root-mean-square deviation of 3.0 kilohertz compared to 16.9 kilohertz for XIAM [1]. This significant improvement demonstrates the importance of properly accounting for both internal rotation and nuclear quadrupole coupling effects in the spectroscopic analysis.
| Parameter | Value | Analysis Method | Reference |
|---|---|---|---|
| Molecular Symmetry | Cs | BELGI-C1-hyperfine | [1] |
| Frequency Range | 2 to 26.5 GHz | Microwave spectroscopy | [1] |
| Torsional Splitting (max) | 4.3 GHz | BELGI-C1-hyperfine | [1] |
| Acetyl Methyl Barrier Height | ~65 cm⁻¹ | XIAM/BELGI-C1-hyperfine | [1] |
| RMS Deviation (BELGI-C1-hyperfine) | 3.0 kHz | BELGI-C1-hyperfine | [1] |
Fourier transform infrared spectroscopy provides detailed information about the vibrational modes of N-tert-butylacetamide and has been employed to study both the isolated molecule and its hydrogen bonding interactions in solution [3]. The infrared spectrum exhibits characteristic absorption bands that can be systematically assigned to specific molecular vibrations.
The amide I band, corresponding to the C═O stretching vibration, appears in the range of 1650-1680 cm⁻¹ [3] [4]. This region is particularly sensitive to hydrogen bonding and conformational changes, making it a valuable probe for intermolecular interactions. The amide II band, which involves a mixed vibration of nitrogen-hydrogen bending and carbon-nitrogen stretching, is observed in the 1540-1560 cm⁻¹ region [3] [4]. These two bands are characteristic of secondary amides and provide clear evidence for the amide functionality.
The nitrogen-hydrogen stretching vibration occurs in the 3280-3300 cm⁻¹ range [3] [4] and is highly sensitive to hydrogen bonding environments. Studies have shown that the frequency of this band shifts upon formation of hydrogen bonds with various solvents and proton acceptors [3]. The tert-butyl group contributes several characteristic absorptions, including carbon-hydrogen stretching vibrations in the 2950-3000 cm⁻¹ region and multiple carbon-hydrogen deformation modes in the 1350-1450 cm⁻¹ range [4].
The carbon-nitrogen stretching vibrations appear in the 1200-1300 cm⁻¹ region [3], while carbon-carbon skeletal vibrations are found in the 1000-1200 cm⁻¹ range [3]. These lower frequency modes provide information about the molecular framework and are useful for confirming structural assignments.
| Vibrational Mode | Frequency Range (cm⁻¹) | Structural Information | Reference |
|---|---|---|---|
| NH Stretching | 3280-3300 | Hydrogen bonding sensitivity | [3] [4] |
| C═O Stretching (Amide I) | 1650-1680 | Secondary amide characteristic | [3] [4] |
| NH Bending (Amide II) | 1540-1560 | Mixed NH bend/CN stretch | [3] [4] |
| C-H Stretching (tert-butyl) | 2950-3000 | tert-Butyl group identification | [4] |
| C-N Stretching | 1200-1300 | Amide linkage characterization | [3] |
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of N-tert-butylacetamide through both proton and carbon-13 NMR techniques [5] [6]. The proton NMR spectrum exhibits distinct resonances that can be confidently assigned to specific molecular environments.
The amide proton appears as a broad singlet in the range of 5.2-6.0 ppm [5] [6], with the broadening attributed to exchange processes and coupling with the nitrogen-14 nucleus. The acetyl methyl group produces a sharp singlet at 1.9-2.0 ppm, integrating for three protons [5] [6]. The tert-butyl methyl groups generate a characteristic singlet at 1.3-1.5 ppm, integrating for nine equivalent protons due to the rapid rotation about the carbon-carbon bonds [5] [6].
The carbon-13 NMR spectrum provides complementary structural information with well-resolved signals for each carbon environment. The carbonyl carbon resonates in the typical amide region at 170-175 ppm [5] [6]. The acetyl methyl carbon appears at 22-24 ppm [5] [6], while the quaternary carbon of the tert-butyl group is observed at 50-52 ppm [5] [6]. The three equivalent methyl carbons of the tert-butyl group produce a single resonance at 28-29 ppm [5] [6].
The NMR data are consistent with the rapid rotation of the tert-butyl group about the carbon-nitrogen bond, which averages the chemical environments of the three methyl groups [7]. This molecular motion has been extensively studied using variable temperature NMR techniques and provides insights into the conformational dynamics of the molecule [8] [9].
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| ¹H NMR - NH | 5.2-6.0 | br s | Amide proton (exchange broadened) | [5] [6] |
| ¹H NMR - Acetyl CH₃ | 1.9-2.0 | s | Acetyl methyl group | [5] [6] |
| ¹H NMR - tert-butyl CH₃ | 1.3-1.5 | s | Nine equivalent protons | [5] [6] |
| ¹³C NMR - Carbonyl C | 170-175 | - | Amide carbonyl carbon | [5] [6] |
| ¹³C NMR - Quaternary C | 50-52 | - | tert-Butyl quaternary carbon | [5] [6] |
The microwave spectroscopic investigation of N-tert-butylacetamide has provided unprecedented insights into the internal rotation dynamics of the acetyl methyl group and its coupling with overall molecular rotation [1]. The analysis employs sophisticated fitting programs specifically designed to handle molecules with large amplitude motions and nuclear quadrupole coupling effects.
The internal rotation of the acetyl methyl group creates complex splitting patterns in the rotational spectrum, with A-species and E-species transitions separated by up to 4.3 gigahertz [1]. This large splitting magnitude indicates strong coupling between the internal and overall rotational motions. The barrier to internal rotation was determined to be approximately 65 cm⁻¹ [1], which is significantly lower than many other acetamide derivatives.
Comparative studies reveal that the tert-butyl substitution influences the acetyl methyl rotation barrier differently than other substituents. For example, N-ethylacetamide exhibits a higher barrier of 73.4 cm⁻¹ [2], while primary acetamide shows a barrier of approximately 56 cm⁻¹ [10]. This suggests that the bulky tert-butyl group creates a unique steric and electronic environment that affects the rotational potential.
The BELGI-C1-hyperfine program represents a significant advancement in the analysis of such complex spectra [1] [2]. This program simultaneously accounts for the effects of internal rotation and nitrogen-14 nuclear quadrupole coupling, providing a more accurate and complete description of the molecular behavior. The program development was specifically motivated by the need to analyze molecules like N-tert-butylacetamide that exhibit both large amplitude motions and hyperfine structure [2].
Quantum chemical calculations complement the experimental measurements by providing theoretical predictions of barrier heights and molecular geometries [1]. The good agreement between experimental and calculated values validates both the spectroscopic analysis and the computational methods, demonstrating the power of combining multiple approaches to understand molecular structure and dynamics.
| Dynamic Parameter | N-tert-Butylacetamide | N-Ethylacetamide | Analysis Method | Reference |
|---|---|---|---|---|
| Acetyl Methyl Barrier | ~65 cm⁻¹ | 73.4 cm⁻¹ | Microwave spectroscopy | [1] [2] |
| Molecular Symmetry | Cs | Cs | Rotational analysis | [1] [2] |
| Torsional Splitting | Up to 4.3 GHz | Similar magnitude | BELGI-C1-hyperfine | [1] [2] |
| RMS Deviation | 3.0 kHz | Similar precision | BELGI-C1-hyperfine | [1] [2] |